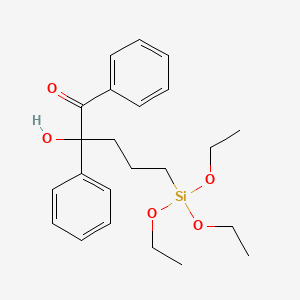
2-Hydroxy-1,2-diphenyl-5-(triethoxysilyl)pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-1,2-diphenyl-5-(triethoxysilyl)pentan-1-one is an organic compound with a complex structure that includes both aromatic and silane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1,2-diphenyl-5-(triethoxysilyl)pentan-1-one typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a Grignard reaction to introduce the phenyl groups, followed by a hydrosilylation reaction to attach the triethoxysilyl group. The final step often involves a hydroxylation reaction to introduce the hydroxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts, such as platinum or palladium, can enhance the efficiency of the hydrosilylation step. Purification of the final product is typically achieved through techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1,2-diphenyl-5-(triethoxysilyl)pentan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triethoxysilyl group can participate in substitution reactions, where the ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acidic or basic catalysts to facilitate the replacement of ethoxy groups.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various silane derivatives depending on the substituent introduced.
Scientific Research Applications
2-Hydroxy-1,2-diphenyl-5-(triethoxysilyl)pentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants due to its silane functionality.
Mechanism of Action
The mechanism by which 2-Hydroxy-1,2-diphenyl-5-(triethoxysilyl)pentan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with cellular components such as proteins or DNA, leading to changes in cellular function. The triethoxysilyl group can form strong bonds with surfaces, making it useful in materials science for creating durable coatings and adhesives.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-1,2-diphenyl-5-(trimethoxysilyl)pentan-1-one: Similar structure but with methoxy groups instead of ethoxy groups.
2-Hydroxy-1,2-diphenyl-5-(triethoxysilyl)hexan-1-one: Similar structure but with an additional carbon in the chain.
Uniqueness
2-Hydroxy-1,2-diphenyl-5-(triethoxysilyl)pentan-1-one is unique due to the combination of its hydroxy, diphenyl, and triethoxysilyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
114522-34-8 |
|---|---|
Molecular Formula |
C23H32O5Si |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
2-hydroxy-1,2-diphenyl-5-triethoxysilylpentan-1-one |
InChI |
InChI=1S/C23H32O5Si/c1-4-26-29(27-5-2,28-6-3)19-13-18-23(25,21-16-11-8-12-17-21)22(24)20-14-9-7-10-15-20/h7-12,14-17,25H,4-6,13,18-19H2,1-3H3 |
InChI Key |
GHYQXYQIOJCOII-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCC(C1=CC=CC=C1)(C(=O)C2=CC=CC=C2)O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methoxy-5-[(prop-2-yn-1-yl)oxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14298736.png)
![4-Methylbenzenesulfonic acid;6-methylidenebicyclo[3.3.1]nonan-2-ol](/img/structure/B14298742.png)

![5,5'-[Ethane-1,2-diylbis(oxy)]di(benzene-1,3-diol)](/img/structure/B14298756.png)
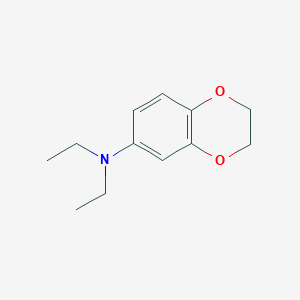
![Morpholine, 4-[bis(pentachlorophenyl)acetyl]-](/img/structure/B14298765.png)
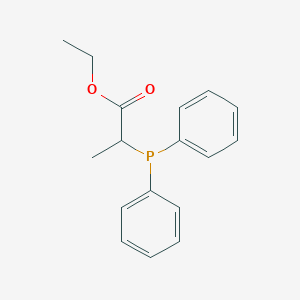
![8-Bromo-3-oxo-3H-naphtho[2,1-b]pyran-2-carbonitrile](/img/structure/B14298789.png)
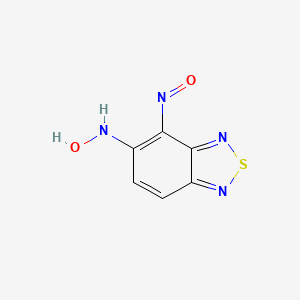
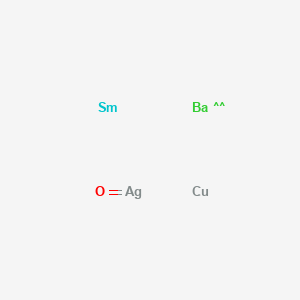
![Dimethyl(propyl)[(trichlorogermyl)imino]-lambda~5~-phosphane](/img/structure/B14298801.png)
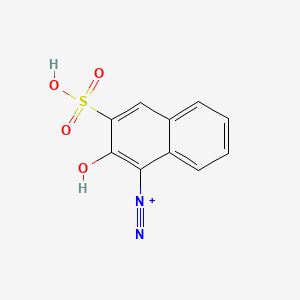
![3-[(Phenylsulfanyl)(trimethylsilyl)methyl]hexahydro-1-benzofuran-2(3H)-one](/img/structure/B14298816.png)
